molecular formula C20H27N3O4 B2833570 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide CAS No. 899743-82-9

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide

Cat. No.: B2833570
CAS No.: 899743-82-9
M. Wt: 373.453
InChI Key: AYMXVZCQAARCMT-UHFFFAOYSA-N
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Description

2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide is a synthetic organic compound with the molecular formula C20H27N3O4 and a molecular weight of 373.4 g/mol . It features a benzodioxole group linked via a methylene bridge to a piperazine ring, which is further functionalized with an N-cyclohexyl-2-oxoacetamide moiety . This specific structure is of significant interest in medicinal chemistry and pharmacological research. Scientific literature indicates that this compound, and closely related piperazine derivatives, have been investigated for their potential as potent inhibitors of autotaxin . Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule that plays a key role in cell proliferation, migration, and survival. The autotaxin-LPA pathway is a recognized therapeutic target for a range of pathophysiological conditions, including cancer progression, cancer cell proliferation, and the regulation of inflammatory responses . As a research chemical, it serves as a valuable tool for scientists studying these complex biological processes. The compound is supplied with a minimum purity of 90% and is intended for research applications in a controlled laboratory environment . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can refer to the provided structural data (SMILES: O=C(NC1CCCCC1)C(=O)N1CCN(Cc2ccc3c(c2)OCO3)CC1) for computational and in vitro studies .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclohexyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c24-19(21-16-4-2-1-3-5-16)20(25)23-10-8-22(9-11-23)13-15-6-7-17-18(12-15)27-14-26-17/h6-7,12,16H,1-5,8-11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMXVZCQAARCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with an appropriate reagent such as 2-chloropyrimidine in the presence of anhydrous potassium carbonate.

    Cyclohexylation: The intermediate is then subjected to further reactions to introduce the cyclohexyl group and form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and nucleophiles are typically used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies indicate that derivatives of piperazine can exhibit antidepressant-like effects in animal models, suggesting a potential role for this compound in treating depression or anxiety disorders.
  • Antitumor Properties :
    • Research has indicated that compounds structurally related to 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Investigations into its efficacy against specific cancer cell lines are ongoing.
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. The potential to mitigate oxidative stress and inflammation makes this compound a candidate for further exploration in neuroprotective therapies.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of piperazine derivatives in mice. The results showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity linked to serotonin receptor modulation.

Case Study 2: Antitumor Efficacy

In vitro studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative similar to this compound was tested against breast cancer cells, resulting in a dose-dependent decrease in cell viability (IC50 values determined).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and pharmacological insights from analogous compounds:

Compound Key Structural Features Pharmacological Notes Reference
Target Compound : 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide - Benzodioxole-piperazine core
- N-Cyclohexyl-2-oxoacetamide
Hypothesized metabolic stability due to cyclohexyl group; potential CNS activity
Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide - Sulfonyl linker
- 3,5-Difluorophenyl group
Strong gram-positive antibacterial activity
Compound 49 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide - Thiazol-2-yl substituent Antifungal activity; heterocyclic group may enhance target binding
Norbo-25/26 : Exo/endo-N-(3-(4-(benzodioxol-5-ylmethyl)piperazin-1-yl)propyl)norbornene-2-carboxamide - Norbornene carboxamide core Conformational rigidity may influence receptor selectivity (e.g., serotoninergic targets)
Compound 29a : 2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide - Benzoxazine-propanoyl linker
- Pyridin-3-yl group
Enhanced solubility due to pyridine; possible CNS or anticancer applications
Compound 4 : 3-(4-(Benzodioxol-5-ylmethyl)piperazin-1-yl)-1-(4-chlorobenzyl)pyrrolidine-2,5-dione - Pyrrolidine-2,5-dione core
- 4-Chlorobenzyl group
Prone to benzodioxole oxidation, suggesting metabolic instability

Key Observations:

Substituent Impact on Activity :

  • Sulfonyl-linked derivatives (e.g., Compounds 47–50) exhibit strong antimicrobial activity, likely due to enhanced electron-withdrawing effects and hydrogen bonding .
  • Heterocyclic substituents (e.g., thiazol-2-yl in Compound 49) improve antifungal activity, possibly through target-specific interactions .
  • The target compound’s cyclohexyl group may reduce metabolic oxidation compared to benzodioxole-containing analogs like Compound 4, which undergoes hydroxylation .

Structural Flexibility vs. The target compound’s acetamide linker offers flexibility, which might broaden its binding capacity but reduce specificity compared to rigid analogs.

Metabolic Stability :

  • Benzodioxole-containing compounds are susceptible to oxidation, as seen in Compound 4 . The target compound’s cyclohexyl group may mitigate this issue, enhancing pharmacokinetic profiles.

Research Findings and Implications

Antimicrobial Potential: While the target compound lacks direct antimicrobial data, structurally similar sulfonyl-piperazine analogs (e.g., Compound 47) show gram-positive activity, suggesting that modifying the acetamide substituent could tune antibacterial properties .

Metabolic Considerations :
The benzodioxole moiety’s susceptibility to oxidation highlights the need for structural optimization. Introducing electron-withdrawing groups or blocking oxidation-prone positions (e.g., via fluorination) could improve stability .

Targeted Drug Design : Piperazine-acetamide hybrids are versatile scaffolds. For example, pyridine-substituted analogs (e.g., Compound 29a) demonstrate improved solubility, making them candidates for CNS-targeted therapies . The target compound’s cyclohexyl group could be advantageous for blood-brain barrier penetration.

Biological Activity

The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24N6O5
  • Molecular Weight : 440.45 g/mol
  • CAS Number : 349441-38-9

The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural similarity to known psychoactive substances suggests potential anxiolytic and antidepressant effects.

Biological Activities

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects through modulation of serotonin receptors . The interaction with the 5-HT system is particularly noteworthy.
  • Anxiolytic Effects : Studies on related compounds have shown that they can reduce anxiety-like behaviors in animal models, suggesting that this compound may also possess anxiolytic properties .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in various models of neurodegeneration, indicating a potential therapeutic role in conditions like Alzheimer's disease .

Study 1: Anxiolytic Potential

A study investigated the anxiolytic effects of a structurally similar compound in zebrafish models. The results indicated a significant reduction in locomotor activity, suggesting anxiolytic properties mediated by serotonergic mechanisms .

Study 2: Antidepressant Efficacy

Another research effort focused on the antidepressant efficacy of similar compounds through behavioral assays in rodent models. The findings revealed that these compounds significantly improved depressive-like symptoms, correlating with alterations in serotonin levels and receptor activity .

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReference
AntidepressantModerate
AnxiolyticModerate
NeuroprotectivePreliminary

Table 2: Comparative Analysis with Similar Compounds

Compound NameMolecular WeightPrimary Activity
This compound440.45 g/molAnxiolytic, Antidepressant
Chalcone228.25 g/molAnxiolytic
Piribedil298.34 g/molDopaminergic

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide?

  • Answer : The synthesis involves multi-step organic reactions, including:

  • Functional group activation : Use of coupling agents (e.g., EDC/HOBt) to activate the oxoacetamide moiety for nucleophilic substitution.
  • Piperazine substitution : Reaction of the piperazine core with benzo[d][1,3]dioxol-5-ylmethyl groups under basic conditions (e.g., triethylamine in DMF) to ensure regioselectivity .
  • Cyclohexylamine conjugation : Final amidation with cyclohexylamine under controlled pH (6.5–7.5) to avoid side reactions .
  • Key challenges : Low yields due to steric hindrance at the piperazine nitrogen; purification via column chromatography or preparative HPLC is essential .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer : A combination of methods is required:

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify the piperazine ring, benzodioxole, and cyclohexylamide groups .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; purity >95% is typically required for biological testing .
  • Crystallography : Single-crystal X-ray diffraction (where possible) to resolve stereochemical ambiguities, particularly in the cyclohexyl group .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : While direct data on this compound is limited, structural analogs suggest:

  • Target engagement : Piperazine derivatives often interact with G-protein-coupled receptors (GPCRs) or monoamine transporters .
  • Neuropharmacological potential : The benzodioxole moiety is associated with MAO inhibition or serotonin receptor modulation .
  • In vitro screening : Standard assays include cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase), and receptor binding studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Answer : Systematic optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates; microwave-assisted synthesis reduces reaction time .
  • Catalyst selection : Palladium catalysts for Suzuki-Miyaura coupling (if aryl halides are present) or enzyme-mediated catalysis for stereocontrol .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to balance temperature, pH, and reagent stoichiometry .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Answer : Contradictions often arise from assay variability or off-target effects. Mitigation approaches:

  • Orthogonal assays : Validate receptor binding with both radioligand displacement and functional cAMP assays .
  • Metabolic stability testing : Liver microsome assays to rule out false positives due to rapid degradation .
  • Structural analogs : Compare activity of derivatives lacking the benzodioxole or cyclohexyl group to identify pharmacophores .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Answer : Integrate computational tools with experimental validation:

  • Molecular docking : Predict binding poses in GPCRs (e.g., 5-HT2A_{2A}) using AutoDock Vina; prioritize derivatives with stronger hydrogen bonds to Ser159 .
  • QSAR modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological torsion .
  • ADMET prediction : Use SwissADME or ADMETLab to filter candidates with poor bioavailability or cytochrome P450 inhibition .

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